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Compound of Interest

Compound Name: 2-Chloro-6-methylpyrazine

Cat. No.: B130241 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-
Chloro-6-methylpyrazine. Due to the limited availability of direct experimental spectra in

public databases, this guide presents a combination of data retrieved from spectral databases

for analogous compounds and predicted values based on structure-activity relationships. This

document is intended to serve as a valuable resource for the identification, characterization,

and quality control of 2-Chloro-6-methylpyrazine in research and development settings.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules.

The following tables summarize the expected ¹H and ¹³C NMR chemical shifts for 2-Chloro-6-
methylpyrazine, based on data from similar pyrazine derivatives.

Table 1: ¹H NMR Spectroscopic Data (Predicted)

Protons
Predicted Chemical Shift
(δ, ppm)

Predicted Multiplicity

Pyrazine-H (H3/H5) 8.3 - 8.5 Singlet

Methyl-H (-CH₃) 2.5 - 2.7 Singlet
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Solvent: CDCl₃

Table 2: ¹³C NMR Spectroscopic Data

Carbon Atom Predicted Chemical Shift (δ, ppm)

C2 (C-Cl) ~151

C3 ~143

C5 ~142

C6 (C-CH₃) ~153

-CH₃ ~21

Solvent: CDCl₃. Data is inferred from spectral data of 2-chloropyrazine and 2,6-

dimethylpyrazine[1][2][3].

Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. The

expected characteristic IR absorption bands for 2-Chloro-6-methylpyrazine are listed below.

Table 3: IR Spectroscopy Data

Functional Group
Predicted Wavenumber
(cm⁻¹)

Intensity

C-H stretch (aromatic) 3000 - 3100 Medium

C-H stretch (aliphatic) 2850 - 3000 Medium

C=N stretch 1570 - 1600 Medium-Strong

C=C stretch (aromatic) 1400 - 1500 Medium-Strong

C-Cl stretch 700 - 800 Strong

Data is based on characteristic IR absorption regions and spectra of related compounds like 2-

chloropyrazine and 2,6-dimethylpyrazine[4][5].
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Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a

compound. The predicted mass spectral data for 2-Chloro-6-methylpyrazine is presented

below.

Table 4: Mass Spectrometry Data

Ion Predicted m/z Notes

[M]⁺ 128/130

Molecular ion peak with

characteristic 3:1 isotopic

pattern for chlorine.

[M-CH₃]⁺ 113/115 Loss of a methyl group.

[M-Cl]⁺ 93 Loss of a chlorine atom.

[C₄H₃N₂]⁺ 79 Pyrazine ring fragment.

Ionization Method: Electron Ionization (EI). The molecular weight of 2-Chloro-6-
methylpyrazine is 128.56 g/mol [6]. Fragmentation patterns are predicted based on the

structure and data from analogous compounds[7][8].

Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments used to

characterize 2-Chloro-6-methylpyrazine.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the chemical structure and connectivity of the molecule.

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Procedure:

Sample Preparation: Dissolve 5-10 mg of 2-Chloro-6-methylpyrazine in approximately

0.7 mL of deuterated chloroform (CDCl₃).
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¹H NMR Acquisition: Acquire a proton spectrum with a spectral width of approximately 16

ppm. Use a pulse angle of 30-45 degrees and a relaxation delay of 1-2 seconds.

Accumulate at least 16 scans to ensure a good signal-to-noise ratio.

¹³C NMR Acquisition: Acquire a carbon spectrum with a spectral width of approximately

220 ppm. A proton-decoupled pulse sequence should be used. A longer relaxation delay

(5-10 seconds) and a larger number of scans (e.g., 1024 or more) are typically required to

obtain a good signal-to-noise ratio.

Data Processing: Process the raw data by applying a Fourier transform, phase correction,

and baseline correction.

Data Analysis: Integrate the ¹H NMR signals to determine the relative number of protons.

Analyze the chemical shifts and coupling patterns to assign the signals to the respective

protons and carbons in the molecule.

Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Procedure:

Sample Preparation:

Solid: Prepare a KBr pellet by grinding a small amount of the solid sample with dry KBr

powder and pressing the mixture into a thin, transparent disk.

Data Acquisition: Place the sample in the IR beam and record the spectrum, typically over

the range of 4000 to 400 cm⁻¹.

Data Analysis: Identify the characteristic absorption bands corresponding to the various

functional groups in the molecule.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
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Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS).

Procedure:

Sample Introduction: Introduce a small amount of the sample into the ion source, typically

via a direct insertion probe or after separation by gas chromatography (GC-MS).

Ionization: Bombard the sample with a beam of electrons (typically at 70 eV) to induce

ionization and fragmentation.

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z).

Detection: Detect the ions and generate a mass spectrum.

Data Analysis: Analyze the spectrum to identify the molecular ion peak and major fragment

ions. The isotopic pattern for chlorine (³⁵Cl and ³⁷Cl) should be clearly visible.

Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic characterization of

a chemical compound like 2-Chloro-6-methylpyrazine.
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Caption: Workflow for Spectroscopic Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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